2-((2,3-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
2-((2,3-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3-difluorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-((2,3-difluorophenoxy)methyl)benzoic acid.
Reduction: Formation of 2-((2,3-difluorophenoxy)methyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-((2,3-Difluorophenoxy)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorophenoxy group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorophenoxy)methyl)benzaldehyde
- 2-((2,5-Difluorophenoxy)methyl)benzaldehyde
- 2-((2,6-Difluorophenoxy)methyl)benzaldehyde
Uniqueness
2-((2,3-Difluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[(2,3-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-3-7-13(14(12)16)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGJMDKRLJRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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